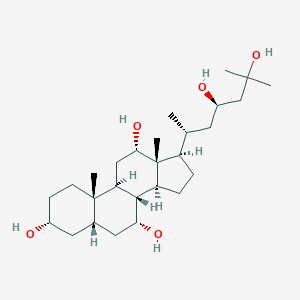

5b-Cholestane-3a,7a,12a,23R,25-pentol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,4R)-4,6-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48O5/c1-15(10-18(29)14-25(2,3)32)19-6-7-20-24-21(13-23(31)27(19,20)5)26(4)9-8-17(28)11-16(26)12-22(24)30/h15-24,28-32H,6-14H2,1-5H3/t15-,16+,17-,18-,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSBBBPDYVCAKC-DYGXNTOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(CC(C)(C)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@H](CC(C)(C)O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701225103 | |

| Record name | Cholestane-3,7,12,23,25-pentol, (3α,5β,7α,12α,23R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701225103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5b-Cholestane-3a,7a,12a,23R,25-pentol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000513 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59906-14-8 | |

| Record name | Cholestane-3,7,12,23,25-pentol, (3α,5β,7α,12α,23R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59906-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholestane-3,7,12,23,25-pentol, (3α,5β,7α,12α,23R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701225103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5b-Cholestane-3a,7a,12a,23R,25-pentol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000513 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biochemical Pathways of 5β Cholestane 3α,7α,12α,23r,25 Pentol Biosynthesis and Metabolism

Cholesterol Side-Chain Oxidation Pathways and Bile Alcohol Formation

The transformation of cholesterol into bile acids is a multistep process primarily occurring in the liver, involving modifications to both the steroid nucleus and the aliphatic side chain. Bile alcohols are key intermediates in some of these pathways.

Relationship to Canonical Bile Acid Synthesis (e.g., Cholic Acid, Chenodeoxycholic Acid)

The canonical or "neutral" pathway of bile acid synthesis is responsible for the production of the primary bile acids, cholic acid and chenodeoxycholic acid. This pathway is initiated by the rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1). Subsequent enzymatic reactions modify the steroid nucleus and shorten the cholesterol side chain by three carbons to produce the C24 bile acids.

The biosynthesis of bile alcohols like 5β-Cholestane-3α,7α,12α,23R,25-pentol shares common early intermediates with the canonical pathway, particularly those involving hydroxylation of the steroid nucleus at the 3α, 7α, and 12α positions. However, the pathways diverge significantly in the subsequent modifications of the cholesterol side chain.

Divergence from Primary Bile Acid Pathways: The Role of Side-Chain Hydroxylation in Bile Alcohol Production

The formation of C27 bile alcohols represents a divergence from the main pathway leading to C24 bile acids. Instead of immediate side-chain cleavage, extensive hydroxylation of the cholesterol side chain occurs. This process is a key feature of alternative bile acid synthesis pathways.

Hydroxylation of the side chain can occur at various positions, including C-23, C-24, C-25, and C-26. nih.gov The specific pattern of hydroxylation determines the final bile alcohol produced. The formation of 5β-Cholestane-3α,7α,12α,23R,25-pentol is a clear example of this divergence, where the full C27 side chain is retained and hydroxylated at positions 23 and 25.

Precursor Compounds and Metabolic Intermediates to 5β-Cholestane-3α,7α,12α,23R,25-pentol

The biosynthesis of this specific pentol involves a stepwise addition of hydroxyl groups to a cholestane (B1235564) scaffold.

Generation of 5β-Cholestane-3α,7α,12α,25-tetrol as a Direct Precursor

The immediate precursor to 5β-Cholestane-3α,7α,12α,23R,25-pentol is 5β-Cholestane-3α,7α,12α,25-tetrol. This tetrol is a significant metabolite in certain pathophysiological conditions, such as cerebrotendinous xanthomatosis (CTX), where it is found in bile and feces. researchgate.net The formation of this tetrol from earlier intermediates like 5β-cholestane-3α,7α,12α-triol involves hydroxylation at the C-25 position. hmdb.cahmdb.canih.gov

Proposed Routes of 23-Hydroxylation from Tetrol Precursors, Potentially in Kidneys

A crucial step in the formation of 5β-Cholestane-3α,7α,12α,23R,25-pentol is the hydroxylation of its precursor, 5β-Cholestane-3α,7α,12α,25-tetrol, at the C-23 position. Evidence suggests that this hydroxylation may occur in the kidneys. osdd.net This is supported by the observation that in certain conditions, (23R)-5β-cholestane-3α,7α,12α,23,25-pentol is detected in the urine but is virtually absent in the bile. osdd.net This suggests a renal-specific metabolic conversion of the circulating tetrol precursor.

Metabolic Fates and Excretion of 5β-Cholestane-3α,7α,12α,23R,25-pentol

Once formed, 5β-Cholestane-3α,7α,12α,23R,25-pentol is primarily destined for excretion. Bile alcohols, in general, are found in urine and feces, often as conjugates. researchgate.net

Glucuronidation and Urinary Excretion of Pentols

Bile alcohols and their derivatives, including pentols, can undergo conjugation with glucuronic acid, a process known as glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver and significantly increases the water solubility of the sterol. The attachment of the highly polar glucuronic acid moiety transforms the lipophilic pentol into a hydrophilic glucuronide conjugate, which can be more readily excreted by the kidneys into the urine. hmdb.ca This process is a crucial detoxification pathway, assisting in the elimination of substances that cannot be utilized for energy. hmdb.ca

The urinary excretion of glucuronidated bile alcohols is considered an alternative metabolic pathway for intermediates in the normal biosynthesis of bile acids. foodb.ca Research has led to the isolation and identification of pentol glucuronides in human urine. For instance, an untargeted metabolomic study identified 27-nor-5β-cholestane-3α,7α,12α,24R,25S pentol glucuronide as a potential biomarker in urine. researchgate.netdntb.gov.ua The structure of this compound was confirmed using techniques such as NMR and mass spectrometry. researchgate.net The presence of such compounds highlights the role of glucuronidation in facilitating the renal clearance of cholestane pentols.

In conditions of cholestasis, where bile flow is obstructed, the renal excretion of bile acids and alcohols becomes a vital compensatory mechanism. nih.govmdpi.com Under these circumstances, the kidneys upregulate transporters to handle the increased load of bile constituents in the blood, facilitating their elimination in urine as glucuronide and sulfate (B86663) conjugates. mdpi.com Studies have shown that while non-sulfated bile acids are predominantly reabsorbed by the renal tubules, sulfated and likely glucuronidated conjugates are actively secreted, enhancing their urinary elimination. nih.gov

Comparative Analysis of Biliary versus Urinary Elimination Routes

Both biliary and urinary pathways contribute to the elimination of bile alcohols and their metabolites, but their relative importance can vary depending on the specific compound and the physiological state of the individual. The biliary system is generally the primary route for the excretion of cholesterol and its metabolites, including bile acids and bile alcohols. elsevier.esnih.gov These compounds are secreted from the liver into the bile, stored in the gallbladder, and then released into the intestine to aid in digestion before being eliminated in the feces. elsevier.es

However, the urinary route becomes significant, particularly for more water-soluble conjugates. Bile alcohols can be preferentially excreted as glucuronides in the urine. foodb.ca In certain metabolic disorders, such as cerebrotendinous xanthomatosis (CTX), patients secrete a notable amount of C27 bile alcohols in both bile and feces, indicating the activity of both pathways. researchgate.net

A study on patients with alcoholic cirrhosis and cholestasis provided quantitative insight into the partitioning between these two elimination routes for conjugated bile acids. While this study focused on bile acids rather than pentols specifically, it offers a valuable comparison. The findings revealed that the biliary excretion of glucuronidated bile acids was substantially higher than urinary excretion. nih.gov

| Excretion Route | Mean Excretion Rate (μmol/hr) |

|---|---|

| Biliary | 4.0 |

| Urinary | 0.02 |

Enzymatic Mechanisms and Stereochemistry in 5β Cholestane 3α,7α,12α,23r,25 Pentol Formation

Identification and Characterization of Sterol Hydroxylases Involved

The introduction of hydroxyl groups into the cholesterol skeleton is a pivotal phase in its conversion to water-soluble bile acids and alcohols. These hydroxylation reactions are primarily catalyzed by a superfamily of enzymes known as cytochrome P450s, which are crucial for conferring the detergent properties necessary for lipid digestion and cholesterol secretion. researchgate.netnih.gov The synthesis of a complete set of bile acids requires the coordinated action of at least 17 different enzymes. researchgate.netnih.gov

Cytochrome P450 (CYP) enzymes are central to the functionalization of the sterol side chain. While the hydroxylation steps at positions C-7, C-12, C-26, and C-27 are well-documented stages in the primary bile acid synthesis pathways, hydroxylation at the C-23 position represents a more specialized modification. mdpi.comresearchgate.net Different P450 enzymes exhibit remarkable regio- and stereoselectivity, ensuring the correct positioning of hydroxyl groups. For instance, in the alternative, or "acidic," pathway of bile acid synthesis, the process is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). nih.gov In contrast, the classic or "neutral" pathway begins with microsomal cholesterol 7α-hydroxylase (CYP7A1). researchgate.net

While the specific cytochrome P450 isozyme responsible for the C-23 hydroxylation leading to 5β-Cholestane-3α,7α,12α,23R,25-pentol is not as extensively characterized as CYP7A1 or CYP27A1, the existence of this pentol and its stereoisomers points to a dedicated enzymatic mechanism. In other biological systems, such as brassinosteroid biosynthesis in plants, specific P450s like CYP90C1 and CYP90D1 have been identified as C-23 hydroxylases, demonstrating the evolutionary conservation of this type of reaction. jci.orgnih.gov In vertebrates, the conversion of cholesterol to steroid hormones involves sequential hydroxylations by P450scc (CYP11A1) to form 22R-hydroxycholesterol and subsequently 20α,22R-dihydroxycholesterol, illustrating the capacity of these enzymes to perform precise oxidative reactions on the sterol side chain. wikipedia.org

The hydroxylation of the C27-steroid side chain involves enzymes located in both the microsomes (endoplasmic reticulum) and mitochondria, with each compartment playing distinct roles. mdpi.com

Mitochondrial Systems: The inner mitochondrial membrane is the site for the initial side-chain hydroxylation in the acidic pathway, catalyzed by sterol 27-hydroxylase (CYP27A1). nih.govnih.gov This enzyme hydroxylates cholesterol at the C-26 position (systematically known as (25R)-26-hydroxycholesterol) and can further oxidize it to form cholestenoic acid. nih.gov Studies have shown that the mitochondrial fraction of liver homogenates can catalyze the 26-hydroxylation of various substrates, including 5β-cholestane-3α,7α,12α-triol. mdpi.com The mitochondrial "26"-hydroxylase system specifically hydroxylates the methyl group at position C-27 (the 25-pro-S methyl group).

Microsomal Systems: The microsomal fraction contains a different set of hydroxylases. Research on human liver microsomes has demonstrated that they can efficiently catalyze the 25-hydroxylation of 5β-cholestane-3α,7α,12α-triol. mdpi.com To a lesser extent, these microsomal preparations also perform hydroxylations at the C-23, C-24, and C-26 positions. mdpi.com The microsomal "26"-hydroxylase system exhibits opposite stereospecificity to its mitochondrial counterpart, hydroxylating the methyl group at position C-26 (the 25-pro-R methyl group). Under normal physiological conditions, mitochondrial 26-hydroxylation is considered more significant than the microsomal route, although the importance of microsomal 25-hydroxylation cannot be dismissed. mdpi.com

The following table summarizes the primary roles of these enzyme systems in side chain hydroxylation.

| Cellular Compartment | Key Enzyme(s) | Primary Substrates | Major Hydroxylation Position(s) | Stereospecificity |

| Mitochondria | Sterol 27-Hydroxylase (CYP27A1) | Cholesterol, 5β-cholestane-3α,7α,12α-triol | C-26 (C-27) | 25-pro-S methyl group |

| Microsomes | Various Cytochrome P450s | 5β-cholestane-3α,7α,12α-triol | C-25, C-23, C-24, C-26 | 25-pro-R methyl group (for C-26) |

Stereospecificity of Hydroxylation at the C-23 Position

The precise three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of biological activity. In the formation of cholestane (B1235564) pentols, the stereospecificity of the hydroxylation reaction at C-23 dictates the resulting isomer and its subsequent metabolic fate.

The formation of the 23R-stereoisomer is an enzyme-directed process. The active site of the specific cytochrome P450 responsible for C-23 hydroxylation binds the substrate, 5β-cholestane-3α,7α,12α,25-tetrol, in a highly specific orientation. This precise positioning exposes only one face of the C-23 carbon to the reactive oxygen species of the P450 catalytic cycle. This constrained environment ensures that the hydroxyl group is added exclusively from one direction, resulting in the formation of the 23R-epimer. While synthetic chemistry can produce both 23R and 23S epimers, enzymatic reactions in vivo are characterized by this high degree of stereoselectivity.

The biological and chemical differentiation between cholestane pentol stereoisomers is crucial, as different isomers can have distinct metabolic roles or be indicative of pathological conditions.

23S-Stereoisomer: The 23S epimer of 5β-cholestane-3α,7α,12α,23,25-pentol has been identified in patients with cerebrotendinous xanthomatosis (CTX), a lipid storage disease resulting from mutations in the CYP27A1 gene. This finding highlights that the stereochemistry at C-23 is biologically significant, with the accumulation of the 23S isomer being linked to a metabolic defect.

24R/S-Stereoisomers: Hydroxylation can also occur at the adjacent C-24 position. A defect in hepatic microsomal (24S)-hydroxylation is known to block the conversion of 5β-cholestane-3α,7α,12α,25-tetrol into the corresponding (24S)-pentol and ultimately cholic acid, another hallmark of CTX. The differentiation between these positional and stereoisomers requires sophisticated analytical techniques. Methods such as nuclear magnetic resonance (NMR) spectroscopy and gas-liquid chromatography-mass spectrometry (GLC-MS) are essential for determining the absolute configuration at each chiral center. For example, 13C NMR has been successfully used to differentiate between the 25R and 25S diastereoisomers of 5β-cholestane-3α,7α,26-triol based on small but distinct differences in the chemical shifts of the side-chain carbons.

This table provides a comparison of key stereoisomers.

| Stereoisomer | Position of Hydroxylation | Configuration | Associated Condition |

| 5β-Cholestane-3α,7α,12α,23R,25-pentol | C-23 | R | Normal bile alcohol intermediate |

| 5β-Cholestane-3α,7α,12α,23S,25-pentol | C-23 | S | Cerebrotendinous Xanthomatosis (CTX) |

| 5β-Cholestane-3α,7α,12α,24S,25-pentol | C-24 | S | Normal cholic acid intermediate |

Regulation of Bile Alcohol Biosynthesis Enzymes

The rate-limiting step in the classic pathway is the 7α-hydroxylation of cholesterol, catalyzed by CYP7A1. researchgate.net The expression of the CYP7A1 gene is under strict negative feedback control by bile acids themselves. This regulation is mediated by the nuclear receptor Farnesoid X Receptor (FXR). When bile acids bind to FXR in the liver and intestine, a signaling cascade is initiated that ultimately represses the transcription of CYP7A1, thus slowing down the entire biosynthetic pathway.

Other enzymes are also subject to regulation. Sterol 12α-hydroxylase (CYP8B1), which is necessary for the synthesis of cholic acid, is also inhibited by the FXR-mediated pathway. In the alternative pathway, while CYP27A1 is not the primary rate-limiting step, the subsequent enzyme, oxysterol 7α-hydroxylase (CYP7B1), is also regulated. nih.govnih.gov This complex network of nuclear receptors and transcription factors ensures that the production of bile alcohols and acids is precisely matched to metabolic needs. researchgate.netnih.gov

Enzymatic Activity in Relation to Bile Acid Pool Sizes and Synthesis Rates

One of the key enzymes in the formation of the pentol is a member of the cytochrome P450 family, specifically CYP3A4. researchgate.net Research has shown that conditions of high cholesterol and high cholic acid can lead to a significant increase in the expression of hepatic CYP3A4. nih.gov This suggests that an expanded and more hydrophobic bile acid pool can stimulate the activity of enzymes involved in the alternative bile acid synthesis pathway.

Table 1: Effect of High Cholesterol and Cholic Acid Diet on Hepatic CYP3A4 mRNA Expression in Mice

| Diet Group | Fold Change in CYP3A4 mRNA Expression (compared to Normal Diet) |

|---|---|

| High Cholesterol and Cholic Acid Diet | 7.4-fold increase |

| Cholic Acid Diet | 1.9-fold increase |

Data from a study on hCYP3A mice, indicating the induction of CYP3A4 expression by dietary cholesterol and cholic acid. nih.gov

In states of impaired primary bile acid synthesis, such as in CTX where the mitochondrial sterol 27-hydroxylase (CYP27A1) is deficient, there is an accumulation of bile acid precursors. researchgate.net This accumulation can lead to an upregulation of alternative pathways, including the one that produces 5β-Cholestane-3α,7α,12α,23R,25-pentol, in an attempt to continue the synthesis of bile acids. However, studies in Cyp27-/- mice have shown a marked upregulation of CYP3A activity, which is not observed in human CTX patients, indicating species-specific differences in the regulation of these pathways. researchgate.net

Molecular Regulation of Relevant Hydroxylases

The molecular regulation of the hydroxylases responsible for the formation of 5β-Cholestane-3α,7α,12α,23R,25-pentol, particularly CYP3A4, is a complex process involving nuclear receptors that act as sensors for bile acids and other lipids. The primary regulators are the farnesoid X receptor (FXR) and the pregnane (B1235032) X receptor (PXR). nih.govnih.gov

Both FXR and PXR are activated by bile acids and, in turn, regulate the transcription of genes involved in bile acid synthesis, transport, and detoxification. nih.govnih.gov Elevated levels of bile acids, as seen in cholestasis, lead to the activation of these nuclear receptors, which then bind to response elements in the promoter regions of target genes, including CYP3A4, to enhance their transcription. nih.gov This serves as an adaptive response to increase the detoxification and elimination of excess bile acids.

The stereospecificity of the hydroxylation at the 23R position is a critical aspect of the formation of 5β-Cholestane-3α,7α,12α,23R,25-pentol. This stereoselectivity is determined by the three-dimensional structure of the active site of the enzyme, likely CYP3A4. nih.govrug.nl The binding of the substrate, 5β-cholestane-3α,7α,12α,25-tetrol, within the active site in a specific orientation exposes the 23rd carbon to the reactive heme center of the enzyme in a manner that favors the formation of the R-epimer. The size, shape, and distribution of polar and apolar regions within the active site are the molecular determinants that dictate substrate binding and the regio- and stereoselectivity of the hydroxylation reaction. rug.nl

While the precise mechanism for achieving 23R stereospecificity in this particular reaction has not been elucidated in detail, studies on other steroid hydroxylations by CYP enzymes provide a general model. The substrate is held in a constrained orientation through interactions with specific amino acid residues in the active site, allowing for a highly controlled and selective insertion of the hydroxyl group. nih.govrug.nl

Table 2: Key Regulators of Hydroxylases in 5β-Cholestane-3α,7α,12α,23R,25-pentol Formation

| Regulator | Type | Effect on Hydroxylase (e.g., CYP3A4) | Mechanism |

|---|---|---|---|

| Farnesoid X Receptor (FXR) | Nuclear Receptor | Upregulation | Binds to response elements in the promoter region of the CYP3A4 gene upon activation by bile acids. |

| Pregnane X Receptor (PXR) | Nuclear Receptor | Upregulation | Activated by a broad range of ligands, including bile acids, and induces the expression of CYP3A4. |

Analytical and Methodological Approaches for 5β Cholestane 3α,7α,12α,23r,25 Pentol Research

Chromatographic Techniques for Separation and Purification

Chromatography is a fundamental step in bile alcohol analysis, enabling the separation of structurally similar compounds from a complex mixture. The choice of technique depends on the specific research goal, whether it is for qualitative profiling or for isolating pure compounds for further analysis.

Gas-Liquid Chromatography (GLC), often coupled with Mass Spectrometry (GC-MS), has historically been a reference method for the analysis of bile acids and alcohols. frontiersin.org This technique offers high-resolution separation and is instrumental in providing diagnostic information for many metabolic disorders. nih.gov For analysis by GLC, the non-volatile bile alcohols must first be converted into volatile derivatives, typically trimethylsilyl (TMS) ethers. nih.gov

In studies of human urine, GLC analysis of TMS ether derivatives has successfully identified several C26 and C27 bile alcohols, including isomers of 5β-cholestane-pentol. nih.gov The technique has also been applied to characterize bile alcohols isolated from patients with cerebrotendinous xanthomatosis (CTX), a rare genetic disorder affecting bile acid synthesis. nih.govresearchgate.net Researchers have used specific column packings, such as Hi-Eff 8BP, to achieve separation of these complex steroid structures. researchgate.net

Table 1: Application of GLC in Bile Alcohol Analysis

| Analytical Step | Description | Reference |

|---|---|---|

| Derivatization | Conversion of bile alcohols into volatile trimethylsilyl (TMS) ether derivatives. | nih.gov |

| Separation | Chromatographic separation using packed columns (e.g., Hi-Eff 8BP on Gas-Chrom Q). | researchgate.net |

| Identification | Coupled with mass spectrometry for structural confirmation of compounds like 5β-cholestane-3α,7α,12α,24,25-pentol. | nih.govresearchgate.net |

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique for the separation and qualitative analysis of bile alcohols. nih.govanalyticaltoxicology.com It is often used for initial purification, checking sample purity, or monitoring the progress of a chemical reaction. news-medical.net In the context of bile alcohol research, TLC is typically performed on silica gel G plates. researchgate.netresearchgate.net

The separation of different bile alcohols is achieved by using specific solvent systems. For instance, a mixture of chloroform, acetone, and methanol has been used to separate 5β-cholestane-3α,7α,12α,25-tetrol from other compounds. researchgate.net After separation, the spots can be visualized using various reagents that react with steroids and alcohols. epfl.ch

Common TLC Visualization Reagents for Bile Alcohols:

Phosphomolybdic acid: A general reagent for detecting reducing substances like alcohols and steroids, producing colored spots upon heating. epfl.ch

Phosphoric acid: Spraying with a phosphoric acid solution followed by heating can produce various colored spots for sterols and bile acids under visible and UV light. epfl.ch

Iodine Vapor: A non-destructive method where the plate is exposed to iodine crystals, causing compounds to appear as temporary yellow-brown spots. analyticaltoxicology.com

While TLC is valuable for preliminary analysis, it has limitations in specificity and quantification, being unable to detect samples with concentrations below 10 nmol per spot. nih.gov For more precise and quantitative work, it is often followed by more advanced techniques.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of bile alcohols from complex biological extracts. nih.gov Compared to TLC, HPLC offers superior precision, better separation, and is less time-consuming, making it a preferred method for isolating specific compounds. nih.gov The use of HPLC can effectively remove interferences from other unsaponifiable compounds, yielding a purified fraction ready for quantification by gas chromatography or characterization by mass spectrometry. nih.gov The development of HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) has made it a mainstream technology for the separation and detection of bile acids. frontiersin.org

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement over traditional HPLC. It utilizes columns with smaller particle sizes (typically under 2 µm) to achieve much higher resolution, sensitivity, and speed. waters.com This makes UPLC particularly well-suited for metabolomics research, where the goal is to comprehensively profile a wide range of metabolites in a biological sample. waters.com

When coupled with mass spectrometry, UPLC-MS methods allow for the separation and identification of dozens of individual bile acids within a very short analysis time, often in a single 5-minute run. waters.comacs.org This high-throughput capability is invaluable for studying changes in bile acid profiles in response to disease or toxicological insults. acs.orgnih.gov For example, a UPLC-MS approach has been developed to reliably measure over 30 bile acids in biological fluids, providing a sensitive tool for exploring markers of hepatotoxicity. waters.com

Table 2: Comparison of Chromatographic Techniques for Bile Alcohol Analysis

| Technique | Primary Use | Advantages | Limitations |

|---|---|---|---|

| GLC | Quantitative profiling | High resolution, established reference method | Requires derivatization, high temperatures |

| TLC | Qualitative screening, purification | Simple, low cost, rapid | Low sensitivity and specificity, not quantitative |

| HPLC | Isolation and quantification | High precision, good for purification | Longer run times than UPLC |

| UPLC | High-throughput metabolomics | Superior resolution, sensitivity, and speed | Requires specialized high-pressure equipment |

Spectrometric Methods for Structural Elucidation and Quantification

Following chromatographic separation, spectrometric methods are employed to determine the exact molecular structure of the isolated compounds and to quantify their abundance.

Mass Spectrometry (MS) is an indispensable tool in steroid research for both identification and quantification. nih.govnih.gov It is the primary detection technique for analyzing bile alcohols in biological media, typically used in conjunction with a separation step like GC or LC. nih.gov

When combined with GLC, MS analysis of the TMS-derivatized bile alcohols provides characteristic fragmentation patterns that allow for definitive structural identification. nih.gov This GC-MS combination has been crucial in identifying 5β-cholestane-3α,7α,12α,24,25-pentol and 5β-cholestane-3α,7α,12α,23,25-pentol in biological samples from patients with CTX. nih.govresearchgate.net

Liquid chromatography-mass spectrometry (LC-MS) is considered one of the most promising analytical methods for steroids due to its high sensitivity, specificity, and versatility. nih.gov Electrospray ionization (ESI) is a common ionization technique used in LC-MS for the analysis of bile alcohols and their conjugates. mdpi.comresearchgate.net For instance, the glucuronide of a related compound, 27-nor-5β-cholestane-3α,7α,12α,24R,25S-pentol, was identified in human urine using LC-MS, with a characteristic ion at a mass-to-charge ratio (m/z) of 561+. mdpi.comdntb.gov.ua The high accuracy and sensitivity of LC-MS/MS, with detection limits often as low as 0.1 ng/mL, make it the most widely used technique for the comprehensive analysis of mixed bile acids. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and stereochemical assignment of complex molecules like 5β-Cholestane-3α,7α,12α,23R,25-pentol. In the context of bile alcohol research, both proton (¹H) and carbon-13 (¹³C) NMR are utilized to define the molecule's carbon skeleton and the precise orientation of its numerous hydroxyl groups.

The synthesis and identification of related bile alcohol epimers, such as (23R)- and (23S)-5β-cholestane-3α, 7α, 12α, 23, 25-pentols, have been confirmed using NMR spectroscopy. nih.gov This technique is crucial for differentiating between stereoisomers, which may have identical mass spectra but differ in the spatial arrangement of atoms. For instance, the chemical shifts and coupling constants of protons attached to chiral centers, particularly at positions 3, 7, 12, and 23, provide detailed information about their relative stereochemistry. The confirmation of the 5β configuration of the A/B ring junction, a characteristic feature of this cholestane (B1235564) series, is also readily determined by NMR analysis. In studies of related nor-cholestane pentols, ¹H NMR was instrumental in the initial tentative identification of the compound isolated from biological matrices. mdpi.comresearchgate.net

Table 1: Application of NMR Spectroscopy in Bile Alcohol Analysis

| NMR Technique | Application in 5β-Cholestane-3α,7α,12α,23R,25-pentol Research | Key Findings |

|---|---|---|

| ¹H NMR | Determination of proton environment and stereochemistry. | Provides data on chemical shifts and coupling constants to define the orientation of hydroxyl groups and substituents. researchgate.netresearchgate.net |

| ¹³C NMR | Confirmation of the carbon skeleton and functionalization pattern. | Differentiates between isomers based on the chemical shifts of carbon atoms, especially at chiral centers like C-23 and C-25. researchgate.net |

| 2D NMR (e.g., COSY, HSQC) | Elucidation of proton-proton and proton-carbon correlations. | Establishes connectivity within the molecule, confirming the complete structural assignment. |

Infrared (IR) Spectrometry for Functional Group Analysis

Infrared (IR) spectrometry is a fundamental analytical technique used to identify the functional groups present in a molecule. For 5β-Cholestane-3α,7α,12α,23R,25-pentol, IR spectroscopy provides direct evidence for the presence of its multiple hydroxyl (-OH) groups. The structure of this pentol, as well as related isomers, has been determined in part through the use of IR spectrometry. researchgate.netresearchgate.net

The most prominent feature in the IR spectrum of this compound is a strong, broad absorption band in the region of 3400-3420 cm⁻¹, which is characteristic of O-H stretching vibrations in alcohols. researchgate.net The broadness of this peak is due to intermolecular hydrogen bonding between the five hydroxyl groups. The spectrum also displays characteristic C-H stretching vibrations for the cholestane skeleton just below 3000 cm⁻¹. Furthermore, the "fingerprint region" of the spectrum (below 1500 cm⁻¹) contains a complex pattern of peaks corresponding to C-O stretching and O-H bending vibrations. While challenging to interpret fully, subtle differences in this region, particularly between 900 and 1050 cm⁻¹, can help distinguish between closely related isomers. researchgate.net

Table 2: Characteristic Infrared Absorption Frequencies for 5β-Cholestane-3α,7α,12α,23R,25-pentol

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| ~3420 (broad) | O-H stretch | Hydroxyl (-OH) | Confirms the presence of the five alcohol groups. researchgate.net |

| ~2850-2960 | C-H stretch | Alkane (CH, CH₂, CH₃) | Corresponds to the cholestane carbon skeleton. |

| ~1000-1200 | C-O stretch | Alcohol | Provides information on the primary, secondary, or tertiary nature of the alcohol groups. |

| 900 - 1050 | Fingerprint Region | Various bends/stretches | Differences in this region can help differentiate between stereoisomers. researchgate.net |

Isotopic Labeling and Dilution Techniques in Metabolic Flux Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds in vivo. While direct studies on 5β-Cholestane-3α,7α,12α,23R,25-pentol are limited, research on structurally similar bile alcohols provides a clear methodological framework. For example, the metabolic conversion of the related compound [G-³H]5β-cholestane-3α,7α,12α,25-tetrol to cholic acid has been investigated in human subjects. nih.gov

In such studies, a tritium (³H) or carbon-14 (¹⁴C) labeled version of the bile alcohol is administered, and its conversion into downstream metabolites is monitored over time by tracking the radioactivity. By measuring the specific activity of the precursor and the resulting product (e.g., cholic acid) in bile and feces, a precursor-product relationship can be established. nih.gov This approach allows researchers to determine whether a specific bile alcohol is an intermediate in a major biosynthetic pathway. These techniques demonstrated that 5β-cholestane-3α,7α,12α,25-tetrol could be a precursor to cholic acid in humans, revealing a potential role for 25-hydroxylated intermediates in bile acid synthesis. nih.gov This same methodology is applicable for elucidating the precise metabolic role and flux of 5β-Cholestane-3α,7α,12α,23R,25-pentol.

Advanced Metabolomics Workflows for Comprehensive Bile Alcohol Analysis

Modern research into bile alcohols increasingly relies on advanced metabolomics workflows, which enable the comprehensive and sensitive analysis of these compounds in complex biological samples like urine and plasma. Untargeted metabolomics studies have successfully identified novel bile alcohols as potential biomarkers for disease. mdpi.comresearchgate.net

A typical workflow involves minimal sample preparation followed by analysis using high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC), often referred to as LC-MS. This technique allows for the separation of closely related isomers and their identification based on accurate mass measurements and characteristic fragmentation patterns. researchgate.net For instance, an untargeted metabolomics study identified a related compound, 27-nor-5β-cholestane-3α,7α,12α,24,25 pentol glucuronide, as a potential biomarker in urine. mdpi.com Subsequent work focused on synthesizing all four possible diastereomers and developing a specific LC-MS method to determine the precise stereochemistry (24R, 25S) of the biologically relevant isomer without the need for chemical derivatization. researchgate.net This highlights the power of metabolomics to not only discover new compounds but also to drive the development of sophisticated analytical methods for their detailed characterization.

Table 3: Components of an Advanced Metabolomics Workflow for Bile Alcohol Analysis

| Workflow Step | Technique | Purpose |

|---|---|---|

| Sample Preparation | Solid-Phase Extraction (SPE) or "Dilute-and-Shoot" | To isolate bile alcohols from the biological matrix or to minimize sample manipulation. |

| Separation | Liquid Chromatography (LC) | To separate different bile alcohol isomers and isobars based on their physicochemical properties. researchgate.net |

| Detection & Identification | High-Resolution Mass Spectrometry (HRMS) | To determine the accurate mass-to-charge ratio (m/z) for formula prediction and to generate fragmentation patterns for structural elucidation. mdpi.comresearchgate.net |

| Data Analysis | Bioinformatics Software | To process large datasets, identify features of interest, and perform statistical analysis to find significant changes in bile alcohol profiles. |

| Structure Confirmation | Synthesis of Standards & Spectroscopic Analysis (NMR) | To definitively confirm the structure and stereochemistry of newly identified bile alcohols. researchgate.net |

Role of 5β Cholestane 3α,7α,12α,23r,25 Pentol in Pathophysiological Processes

5β-Cholestane-3α,7α,12α,23R,25-pentol as a Biochemical Marker in Metabolic Disorders

The presence and concentration of specific bile alcohols in biological fluids can serve as valuable diagnostic markers for certain metabolic disorders. 5β-Cholestane-3α,7α,12α,23R,25-pentol, in particular, has been identified as a key biomarker, especially in the context of Cerebrotendinous Xanthomatosis (CTX).

Cerebrotendinous Xanthomatosis is a rare, autosomal recessive lipid storage disorder caused by mutations in the CYP27A1 gene. nih.gov This gene encodes the mitochondrial enzyme sterol 27-hydroxylase, which plays a critical role in the alternative pathway of bile acid synthesis. nih.gov The deficiency of this enzyme leads to a characteristic accumulation of cholestanol (B8816890) and various bile alcohols in different tissues, including the brain, tendons, and lenses. nih.gov

Among the array of abnormal metabolites, 5β-Cholestane-3α,7α,12α,23R,25-pentol is a highly specific biomarker for CTX. nih.gov Its presence in urine is a strong indicator of this metabolic disorder. hmdb.ca While other bile alcohols are also elevated in CTX, the specific identification of this pentol, along with others like 5β-cholestane-3α,7α,12α,25-tetrol and 5β-cholestane-3α,7α,12α,25,26-pentol, provides a definitive biochemical profile for the disease. hmdb.canih.gov

In healthy individuals, the synthesis of primary bile acids, cholic acid and chenodeoxycholic acid, involves a series of enzymatic reactions that modify the cholesterol molecule, including the oxidation of the side chain. The enzyme sterol 27-hydroxylase is pivotal in this process. nih.gov Its deficiency in CTX patients disrupts the normal bile acid synthesis pathway, leading to a significant reduction in the production of chenodeoxycholic acid. nih.gov

This enzymatic block results in the accumulation of upstream intermediates. The body attempts to compensate by shunting these intermediates into alternative metabolic pathways, leading to the formation and accumulation of various bile alcohols, including 5β-Cholestane-3α,7α,12α,23R,25-pentol. nih.govmhmedical.com The accumulation of these compounds in bile, feces, and urine is a direct consequence of the impaired side-chain oxidation of cholesterol. nih.govnih.gov The presence of 5β-Cholestane-3α,7α,12α,23R,25-pentol specifically points to hydroxylation at the C-23 position, a process that becomes more prominent when the primary pathway is blocked. hmdb.ca

Mechanistic Link between Bile Alcohol Accumulation and Disease Pathogenesis

The accumulation of bile alcohols, such as 5β-Cholestane-3α,7α,12α,23R,25-pentol, is not merely a biochemical curiosity but is intrinsically linked to the clinical manifestations of the underlying metabolic disease.

This dysregulation contributes to the systemic accumulation of cholesterol and its metabolites, such as cholestanol, in various tissues, leading to the formation of xanthomas, neurological dysfunction, and other clinical features of CTX. nih.gov The inability to efficiently convert cholesterol into bile acids represents a major failure in the body's primary route for cholesterol elimination. mhmedical.com

In the face of a block in the primary bile acid synthesis pathway, the body activates alternative or "salvage" pathways to metabolize the accumulating sterol intermediates. The formation of 5β-Cholestane-3α,7α,12α,23R,25-pentol is a clear example of such a pathway. hmdb.ca It is hypothesized that the major serum bile alcohol in CTX, 5β-cholestane-3α,7α,12α,25-tetrol, can be hydroxylated at the C-23 position in the kidneys, leading to the formation of (23R)-5β-cholestane-3α,7α,12α,23,25-pentol, which is then excreted in the urine. hmdb.ca These alternative pathways, while providing a means of excretion for some of the excess sterols, are insufficient to compensate for the primary metabolic defect and the resulting products may have their own pathological consequences.

Comparison with Other Abnormal Bile Alcohol Profiles in Inherited Metabolic Diseases

While the bile alcohol profile in CTX is distinctive, other inherited metabolic diseases also present with abnormal bile alcohol profiles. Comparing these profiles is essential for differential diagnosis.

| Disease | Defective Enzyme | Key Accumulated Bile Alcohols/Acids |

| Cerebrotendinous Xanthomatosis (CTX) | Sterol 27-hydroxylase | 5β-Cholestane-3α,7α,12α,23R,25-pentol, 5β-Cholestane-3α,7α,12α,25-tetrol, 5β-Cholestane-3α,7α,12α,24,25-pentol |

| 3β-Hydroxysteroid-Δ5-oxidoreductase/isomerase deficiency | 3β-hydroxy-Δ5-C27-steroid dehydrogenase/isomerase | Sulfated 3β,7α-dihydroxy-5-cholenoic acid, Sulfated 3β,7α,12α-trihydroxy-5-cholenoic acid |

| 3-Oxo-Δ4-steroid 5β-reductase deficiency | Δ4-3-oxosteroid 5β-reductase | 7α-hydroxylated bile acids with a 3-oxo-Δ4-structure |

This table provides a simplified comparison of key abnormal metabolites in different inherited metabolic diseases affecting bile acid synthesis.

In contrast to CTX, where the defect lies late in the side-chain oxidation, deficiencies in enzymes like 3β-hydroxysteroid-Δ5-oxidoreductase/isomerase and 3-oxo-Δ4-steroid 5β-reductase lead to the accumulation of different sets of abnormal bile acids and alcohols, reflecting the specific enzymatic block. mhmedical.com For instance, in 3β-hydroxysteroid-Δ5-oxidoreductase/isomerase deficiency, the characteristic finding is the presence of sulfated 3β,7α-dihydroxy- and 3β,7α,12α-trihydroxy-5-cholenoic acids in urine and bile. mhmedical.com Similarly, 3-oxo-Δ4-steroid 5β-reductase deficiency is characterized by the accumulation of 7α-hydroxylated bile acids with a 3-oxo-Δ4-structure. mhmedical.com These distinct profiles allow for the precise biochemical diagnosis of these rare disorders.

Differentiation from Pentols with Hydroxylations at C-24 or C-26

The specific position of hydroxylation on the cholestane (B1235564) side chain is critical in determining the metabolic fate and potential pathological impact of bile acid precursors. 5β-Cholestane-3α,7α,12α,23R,25-pentol is structurally distinct from other pentols, such as 5β-Cholestane-3α,7α,12α,24,25-pentol and 5β-Cholestane-3α,7α,12α,25,26-pentol, due to the location of the hydroxyl groups on its side chain. These variations arise from the action of different hydroxylating enzymes in the bile acid synthesis pathway.

In certain inborn errors of metabolism, such as cerebrotendinous xanthomatosis (CTX), there is a deficiency in the mitochondrial enzyme sterol 27-hydroxylase. mhmedical.com This enzymatic block disrupts the normal oxidation of the bile acid side chain, leading to the accumulation and excretion of various bile alcohols. nih.gov While the typical pathway involves hydroxylation at the C-26 position, defects can lead to alternative hydroxylation patterns.

Research has shown that in CTX, bile acid precursors can be shunted into pathways involving 25-hydroxylated intermediates. researchgate.net This leads to the formation of compounds like 5β-cholestane-3α,7α,12α,25-tetrol, which can be further metabolized. mhmedical.comnih.gov The subsequent hydroxylation of this tetrol at C-23, C-24, or C-26 results in the formation of different pentols. Phenobarbital treatment has been shown to stimulate hydroxylations at C-23, C-24α, and C-26. researchgate.net

The presence and relative abundance of these specific pentols can serve as diagnostic markers for particular enzymatic defects. For instance, the identification of 5β-cholestane-3α,7α,12α,23R,25-pentol and 5β-cholestane-3α,7α,12α,24,25-pentol in patients with CTX points to the activity of alternative hydroxylation pathways when the primary route is impaired. researchgate.net In healthy individuals, minor amounts of various bile alcohols, including 5β-cholestane-3α,7α,12α,25,26-pentol and 5β-cholestane-3α,7α,12α,24,25-pentol, can be found in the urine. nih.govhmdb.ca

Table 1: Comparison of Cholestane Pentols

| Compound Name | Key Differentiating Feature | Associated Pathophysiological Context |

|---|---|---|

| 5β-Cholestane-3α,7α,12α,23R,25-pentol | Hydroxylation at C-23 and C-25 | Accumulates in Cerebrotendinous Xanthomatosis (CTX) due to sterol 27-hydroxylase deficiency. nih.gov |

| 5β-Cholestane-3α,7α,12α,24,25-pentol | Hydroxylation at C-24 and C-25 | Also found in CTX, indicating an alternative pathway of bile acid synthesis. mhmedical.comresearchgate.net Minor constituent in urine of healthy individuals. nih.gov |

| 5β-Cholestane-3α,7α,12α,25,26-pentol | Hydroxylation at C-25 and C-26 | Found in urine of healthy individuals. nih.gov Large amounts excreted in CTX. hmdb.ca |

Contextualizing 5β-Cholestane-3α,7α,12α,23R,25-pentol within Broader Bile Acid Synthesis Disorders

Inborn errors of bile acid synthesis (BASD) are a group of rare genetic disorders caused by deficiencies in the enzymes required for the conversion of cholesterol to the primary bile acids, cholic acid and chenodeoxycholic acid. rarediseases.org These disorders disrupt the normal production of bile acids, leading to the accumulation of intermediary metabolites that can be toxic to the liver and other organs. childrennetwork.orgcocukmetabolizma.com

The accumulation of specific bile acid precursors, such as 5β-Cholestane-3α,7α,12α,23R,25-pentol, is a hallmark of certain BASDs. The failure to produce functional bile acids results in impaired bile flow (cholestasis) and malabsorption of fats and fat-soluble vitamins. rarediseases.orgyoutube.com This can lead to a range of clinical manifestations, including jaundice, poor growth, and an enlarged liver and spleen in infants and children. childrennetwork.orgyoutube.com If left untreated, severe forms of BASDs can progress to liver cirrhosis and liver failure. rarediseases.org

The specific pattern of accumulated metabolites can help pinpoint the defective enzyme in the bile acid synthesis pathway. nih.gov For example, a deficiency in sterol 25-hydroxylase, an enzyme in an alternative pathway of bile acid synthesis, has been suggested in some cases of neonatal hepatitis, characterized by increased urinary excretion of bile alcohols. nih.gov

Cerebrotendinous xanthomatosis (CTX) is a prime example of a BASD where 5β-Cholestane-3α,7α,12α,23R,25-pentol is relevant. nih.gov In CTX, the deficiency of sterol 27-hydroxylase leads to a block in the side-chain oxidation of cholesterol. This results in the accumulation of cholestanol and cholesterol in various tissues, leading to neurological symptoms, xanthomas, and premature atherosclerosis. nih.gov The body attempts to compensate by utilizing alternative metabolic pathways, leading to the production and excretion of unusual bile alcohols, including the aforementioned pentols. nih.govresearchgate.net

The analysis of these atypical bile alcohols in urine and bile is a crucial diagnostic tool for identifying specific BASDs. nih.gov The presence of 5β-Cholestane-3α,7α,12α,23R,25-pentol, alongside other specific bile alcohols, provides biochemical evidence for a defect in the later stages of bile acid side-chain synthesis.

Comparative Biochemical Studies and Evolutionary Perspectives of Bile Alcohols

Distribution of Bile Alcohols Across Vertebrate Species

The distribution of bile alcohols, including the class to which 5β-Cholestane-3α,7α,12α,23R,25-pentol belongs, exhibits significant variation across the vertebrate lineage, reflecting evolutionary adaptations in cholesterol metabolism. Generally, C27 bile alcohols are predominant in more ancient vertebrate groups.

Early-evolving fish and amphibians primarily feature C27 bile alcohols in their bile. In contrast, reptiles and early-evolving birds tend to have a higher proportion of C27 bile acids. More recently evolved species, such as most mammals, predominantly synthesize C24 bile acids.

While specific data on the widespread distribution of 5β-Cholestane-3α,7α,12α,23R,25-pentol in healthy vertebrate populations is limited, its identification in humans, albeit in the context of a metabolic disorder, confirms its presence within the mammalian biochemical landscape. The study of bile composition in a wide array of species indicates that while the general class of C27 bile alcohols is a primitive trait, their presence can be retained in various forms across different vertebrate classes.

Below is a table summarizing the general distribution of major bile salt types across vertebrate classes.

| Vertebrate Class | Predominant Bile Salt Type |

| Early Evolving Fish | C27 Bile Alcohols |

| Amphibians | C27 Bile Alcohols |

| Reptiles | C27 Bile Acids |

| Birds | C27 Bile Acids / C24 Bile Acids |

| Mammals | C24 Bile Acids (with exceptions) |

Evolutionary Conservation and Diversification of Bile Alcohol Biosynthetic Pathways

The biosynthetic pathways for bile acids and alcohols have undergone considerable evolution, generally trending towards more complex molecules and enzymatic steps. The synthesis of C27 bile alcohols like 5β-Cholestane-3α,7α,12α,23R,25-pentol represents an earlier, more conserved pathway from which the synthesis of C24 bile acids diverged.

The evolution from C27 bile alcohols to C24 bile acids is a key feature of vertebrate biochemical evolution. This transition involves additional enzymatic steps for the shortening of the cholesterol side chain. The presence of 5β-Cholestane-3α,7α,12α,23R,25-pentol in the metabolic pathways of mammals suggests a conservation of the enzymatic machinery capable of producing C27 bile alcohols, even if C24 bile acids are the dominant end products in most species.

The biosynthesis of this pentol involves a series of hydroxylation steps. The initial steps leading to a trihydroxy cholestane (B1235564) core are foundational in bile acid synthesis. The subsequent hydroxylations at the 23rd and 25th positions on the side chain represent a diversification of this pathway. The enzymes responsible for these specific hydroxylations are key to understanding the evolutionary divergence of bile alcohol synthesis. While the complete enzymatic pathway for 5β-Cholestane-3α,7α,12α,23R,25-pentol is not fully elucidated in all species, it is understood to be part of the broader network of cytochrome P450 enzymes involved in steroid metabolism.

Bile Alcohols in Healthy Human Physiology: Trace Amounts and Normal Metabolism

In healthy humans, the bile acid pool is dominated by the C24 bile acids, cholic acid and chenodeoxycholic acid, and their conjugates. C27 bile alcohols such as 5β-Cholestane-3α,7α,12α,23R,25-pentol are generally considered to be present in trace amounts as intermediates or byproducts of the alternative ("acidic") pathway of bile acid synthesis.

Research has demonstrated that human liver microsomes can convert 5β-cholestane-3α,7α,12α,25-tetrol into a pentol form, indicating that the enzymatic capacity for such conversions exists within normal human metabolism. researchgate.net This suggests that 5β-Cholestane-3α,7α,12α,23R,25-pentol can be formed as a metabolic intermediate.

The identification of 5β-Cholestane-3α,7α,12α,23R,25-pentol in the urine and bile of patients with cerebrotendinous xanthomatosis (CTX), a rare genetic disorder affecting bile acid synthesis, provides further evidence of its metabolic pathway in humans. nih.govresearchgate.net In CTX, the blockage of the primary bile acid synthesis pathway leads to an accumulation of C27 bile alcohol intermediates. The presence of this specific pentol in CTX patients highlights a metabolic route that, while active, is likely to be minor and tightly regulated in healthy individuals.

Functional Implications of Bile Alcohol Presence Beyond Disease States (e.g., as Membrane Stabilizers, Molecular Messengers)

Beyond their role as intermediates in bile acid synthesis, bile alcohols may have intrinsic biological functions, even when present in trace amounts. The physical and chemical properties of these molecules, including 5β-Cholestane-3α,7α,12α,23R,25-pentol, suggest potential roles in cellular processes.

Based on its sterol structure, 5β-Cholestane-3α,7α,12α,23R,25-pentol is predicted to function as a membrane stabilizer . foodb.cahmdb.ca Like cholesterol, its amphipathic nature would allow it to insert into lipid bilayers, potentially influencing membrane fluidity and the function of membrane-bound proteins.

Furthermore, there is evidence to suggest that bile alcohols can act as molecular messengers or signaling molecules. foodb.cahmdb.ca Steroid molecules with similar structures are known to interact with nuclear receptors and other cellular signaling components. While specific signaling pathways for 5β-Cholestane-3α,7α,12α,23R,25-pentol have not been fully elucidated, its potential to act as a signaling molecule is an area of ongoing interest in understanding the full spectrum of bile acid and alcohol functions.

The table below summarizes the potential functions of 5β-Cholestane-3α,7α,12α,23R,25-pentol beyond its role as a metabolic intermediate.

| Potential Function | Basis of Implication |

| Membrane Stabilizer | Sterol-based chemical structure allowing for insertion into lipid bilayers. foodb.cahmdb.ca |

| Molecular Messenger | Structural similarity to other steroid signaling molecules. foodb.cahmdb.ca |

Emerging Research Directions and Future Investigations on 5β Cholestane 3α,7α,12α,23r,25 Pentol

Elucidating the Precise Role of Kidney Hydroxylation in 5β-Cholestane-3α,7α,12α,23R,25-pentol Formation

A prevailing hypothesis suggests that the final step in the formation of 5β-cholestane-3α,7α,12α,23R,25-pentol involves hydroxylation within the kidneys. In individuals with CTX, a condition characterized by a deficiency in the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), there is a notable accumulation of various bile alcohols. While 5β-cholestane-3α,7α,12α,25-tetrol is a major bile alcohol found in the bile of these patients, it is the pentol form that is predominantly excreted in the urine nih.gov. This observation strongly suggests a renal conversion process.

Future research will need to focus on identifying the specific renal enzymes responsible for the C-23 hydroxylation of 5β-cholestane-3α,7α,12α,25-tetrol. It is crucial to determine which cytochrome P450 (CYP) enzymes present in the kidney are capable of this catalytic activity. Investigating the substrate specificity and kinetic properties of these renal enzymes will be paramount. Studies utilizing human kidney microsomes for in vitro assays with 5β-cholestane-3α,7α,12α,25-tetrol as a substrate could provide direct evidence of this conversion and help identify the involved enzymes. Furthermore, analyzing the bile alcohol profiles in the urine of patients with different degrees of renal impairment could offer clinical insights into the kidney's role in this metabolic pathway.

Table 1: Bile Alcohol Distribution in Cerebrotendinous Xanthomatosis (CTX)

| Bile Alcohol | Predominant Location | Significance |

|---|---|---|

| 5β-cholestane-3α,7α,12α,25-tetrol | Bile | Precursor to the urinary pentol form. |

| 5β-cholestane-3α,7α,12α,23ξ,25-pentol | Urine | Major urinary bile alcohol, suggesting renal formation. nih.gov |

| 5β-cholestane-3α,7α,12α,24S,25-pentol | Urine | Also present in urine, indicating complex renal hydroxylation pathways. nih.gov |

In Vitro and In Vivo Models for Studying 5β-Cholestane-3α,7α,12α,23R,25-pentol Metabolism

To dissect the metabolic pathways involving 5β-cholestane-3α,7α,12α,23R,25-pentol, the development and utilization of robust in vitro and in vivo models are essential. These models are critical for understanding the biosynthesis and physiological relevance of this bile alcohol.

In Vitro Models

Cell-based assays: The use of primary hepatocytes and engineered cell lines, such as HepG2 cells, that express key enzymes of the bile acid synthesis pathways can provide a controlled environment to study the metabolism of 5β-cholestane-3α,7α,12α,23R,25-pentol. These models allow for the investigation of specific enzyme activities and the effects of genetic mutations.

Microsomal assays: Incubating liver and kidney microsomes from humans and animal models with precursor molecules like 5β-cholestane-3α,7α,12α,25-tetrol can help identify the enzymes responsible for specific hydroxylation steps and their metabolic products nih.gov.

In Vivo Models

Animal models: Genetically modified mice, particularly the Cyp27a1 knockout mouse model which mimics CTX, are invaluable for studying the in vivo consequences of impaired bile acid synthesis nih.govbohrium.comnih.gov. Analyzing the bile acid profiles in the plasma, liver, bile, and urine of these animals can provide a comprehensive understanding of the alternative metabolic pathways that lead to the formation of 5β-cholestane-3α,7α,12α,23R,25-pentol. However, it is important to note that there are species-specific differences in bile acid metabolism between mice and humans nih.govnih.gov.

Stable Isotope Tracing: The administration of stable isotope-labeled precursors of 5β-cholestane-3α,7α,12α,23R,25-pentol to animal models can allow for the precise tracking of their metabolic fate and the identification of downstream metabolites.

Structural Biology of Key Enzymes Involved in 5β-Cholestane-3α,7α,12α,23R,25-pentol Biosynthesis

A detailed understanding of the three-dimensional structures of the enzymes involved in the biosynthesis of 5β-cholestane-3α,7α,12α,23R,25-pentol is crucial for elucidating their mechanisms of action. The primary enzyme of interest is the sterol 27-hydroxylase (CYP27A1), a mitochondrial cytochrome P450 enzyme.

Although a crystal structure for CYP27A1 is not yet available, homology modeling has been employed to predict its three-dimensional structure based on the known structures of other cytochrome P450 enzymes nih.gov. These models have been instrumental in identifying potential substrate-binding sites and key amino acid residues involved in catalysis. Future research should prioritize obtaining a high-resolution crystal structure of CYP27A1, which would provide invaluable insights into its active site architecture and how it accommodates its sterol substrates. This structural information would also be critical for understanding how mutations in the CYP27A1 gene lead to the dysfunctional enzyme seen in CTX.

Furthermore, structural studies of other enzymes potentially involved in the downstream modifications of bile alcohol precursors, such as the putative renal 23-hydroxylase, will be essential for a complete picture of the biosynthetic pathway.

Development of Novel Research Tools for Bile Alcohol Analysis

Advancements in analytical techniques are crucial for the sensitive and specific detection and quantification of 5β-cholestane-3α,7α,12α,23R,25-pentol and other related bile alcohols in complex biological matrices.

Mass Spectrometry: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for bile alcohol analysis nih.gov. The development of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) methods allows for the accurate identification and quantification of these compounds. Furthermore, techniques like ion mobility-mass spectrometry can aid in the separation of isomeric bile alcohols, which can be challenging with conventional chromatographic methods nih.govacs.orgbohrium.com.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS remains a valuable technique for bile alcohol profiling. The development of novel derivatization strategies can enhance the volatility and improve the chromatographic separation of these compounds, leading to improved sensitivity and specificity researchgate.netgcms.cz.

Immunoassays: The development of specific antibodies against 5β-cholestane-3α,7α,12α,23R,25-pentol could lead to the creation of sensitive and high-throughput immunoassays, such as ELISA, for rapid screening and quantification in clinical and research settings.

Table 2: Advanced Analytical Techniques for Bile Alcohol Research

| Technique | Advantages | Emerging Developments |

|---|---|---|

| LC-HRMS/MS | High sensitivity and specificity for complex mixtures. | Ion mobility for isomer separation. nih.govacs.orgbohrium.com |

| GC-MS | Excellent separation of volatile compounds. | Novel derivatization methods to improve volatility. researchgate.netgcms.cz |

| Immunoassays | High-throughput and potential for clinical diagnostics. | Development of highly specific monoclonal antibodies. |

Integration of Omics Technologies (e.g., Proteomics, Transcriptomics) with Metabolomics for Holistic Understanding

A systems biology approach, integrating various "omics" technologies, is essential for a comprehensive understanding of the regulation and function of 5β-cholestane-3α,7α,12α,23R,25-pentol.

Metabolomics: Untargeted and targeted metabolomic analyses of plasma, urine, and tissue samples from patients with CTX and relevant animal models can provide a detailed picture of the alterations in the bile acid pool and identify novel biomarkers.

Proteomics: The proteomic analysis of relevant tissues, such as the liver and kidney, can identify changes in the expression levels of enzymes and transport proteins involved in bile acid metabolism. This can help to pinpoint the key players in the biosynthesis and transport of 5β-cholestane-3α,7α,12α,23R,25-pentol biorxiv.orgnih.govbiorxiv.orgd-nb.infomdpi.com.

Transcriptomics: Transcriptomic studies can reveal changes in gene expression that underlie the alterations in protein levels and metabolic pathways. This can provide insights into the regulatory networks that control the synthesis of this bile alcohol.

By integrating these omics datasets, researchers can construct comprehensive models of the metabolic pathways involving 5β-cholestane-3α,7α,12α,23R,25-pentol and identify key regulatory nodes that could be targeted for therapeutic intervention.

Advanced Computational Approaches for Predicting and Modeling Bile Alcohol Metabolism and Interactions

Computational modeling and simulation are becoming increasingly powerful tools for studying complex biological systems, including bile acid metabolism.

Molecular Docking and Dynamics: In the absence of experimental structures, homology modeling can provide valuable three-dimensional models of key enzymes like CYP27A1 nih.govnih.govyoutube.comyoutube.commdpi.com. Molecular docking simulations can then be used to predict how bile alcohol precursors bind to the active sites of these enzymes. Molecular dynamics simulations can further explore the dynamic behavior of these enzyme-substrate complexes and provide insights into the catalytic mechanism.

Quantum Mechanics/Molecular Mechanics (QM/MM): For a more detailed understanding of the enzymatic reactions, QM/MM methods can be employed. These hybrid methods treat the reactive part of the system with quantum mechanics, providing a highly accurate description of the chemical reaction, while the rest of the protein and solvent are treated with classical molecular mechanics chemrxiv.orgnih.govbiomolmd.orgbioexcel.eursc.org. This approach can be used to elucidate the reaction mechanisms of hydroxylation steps in bile alcohol biosynthesis.

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models can be developed to simulate the absorption, distribution, metabolism, and excretion of bile alcohols in the body. These models can help to predict the effects of genetic variations and disease states on the levels of 5β-cholestane-3α,7α,12α,23R,25-pentol and other metabolites.

By leveraging these advanced computational approaches, researchers can generate testable hypotheses and gain a deeper understanding of the factors that control the metabolism and physiological role of 5β-cholestane-3α,7α,12α,23R,25-pentol.

Q & A

Basic Research Questions

Q. What is the biosynthetic pathway of 5β-cholestane-3α,7α,12α,23R,25-pentol, and how does it relate to bile acid synthesis?

- Methodological Answer : The compound is an intermediate in the 25-hydroxylation pathway of cholic acid biosynthesis. In humans and rats, it is synthesized via microsomal enzymes (NADPH/O₂-dependent) that hydroxylate 5β-cholestane-3α,7α,12α,25-tetrol at C-23 or C-23. Soluble enzymes (NAD-dependent) further oxidize 5β-cholestane-3α,7α,12α,24β,25-pentol to cholic acid. Defects in this pathway, such as impaired 24S-hydroxylation, are linked to cerebrotendinous xanthomatosis (CTX) .

Q. How can 5β-cholestane-3α,7α,12α,23R,25-pentol be identified and characterized in biological samples?

- Methodological Answer : Use high-resolution liquid chromatography-mass spectrometry (HR-LCMS) and ¹H NMR for structural elucidation. For quantification in bile or feces, employ UPLC-MS metabolomics, as demonstrated in studies identifying bile acid intermediates in CTX patients .

Q. What are the primary biological activities of this compound?

- Methodological Answer : The compound exhibits matrix metalloproteinase (MMP) inhibitory activity . In vitro assays (dot-blot and solution-based methods) show it inhibits MMP-2 (98.28% at 100 µg/mL) and MMP-9 (83.85%) by binding to Zn²⁺/Ca²⁺-dependent catalytic domains. Comparative studies rank its potency higher than ergosterol acetate but lower than quinapril .

Advanced Research Questions

Q. How can experimental discrepancies in the enzymatic conversion efficiency of 5β-cholestane-3α,7α,12α,23R,25-pentol be resolved?

- Methodological Answer : Discrepancies arise from subcellular enzyme localization (microsomal vs. soluble fractions) and species-specific differences. For example:

- In CTX patients, 24S-hydroxylase deficiency reduces 5β-cholestane-3α,7α,12α,24β,25-pentol formation by ~75% compared to controls.

- Use isotopic labeling (e.g., ³H or ¹⁴C tracers) in in vivo/in vitro assays to track hydroxylation rates and validate enzyme kinetics .

Q. What experimental designs are optimal for assessing the therapeutic potential of this compound in cancer research?

- Methodological Answer :

- In vitro models : Use human recombinant MMP-2/9 in gelatin zymography or fluorogenic substrate assays to measure inhibition kinetics (IC₅₀).

- In vivo models : Administer the compound in xenograft mice (e.g., colorectal cancer) and monitor metastasis via bioluminescence imaging. Pair with metabolomic profiling to track bile acid pathway interactions .

- Network pharmacology : Construct protein-protein interaction (PPI) networks to identify synergistic targets (e.g., TNF-α, mTOR) using tools like STRING or Cytoscape .

Q. How does stereochemical configuration (e.g., 23R vs. 23S) influence the compound’s bioactivity?

- Methodological Answer : Synthesize stereoisomers via asymmetric dihydroxylation (e.g., Sharpless epoxidation) and compare activities. For example:

- The 24S,25-pentol isomer shows distinct circular dichroism (CD) spectra (Δε₃₀₇ = +9.4°·cm⁻¹·mol⁻¹) and higher cholic acid conversion efficiency than 24R isomers.

- Use Eu(NO₃)₃-induced CD spectroscopy to assign chirality and correlate with enzymatic activity .

Q. What are the limitations of current research on this compound, and how can they be addressed?

- Critical Analysis :

- Limitations : Poor solubility in aqueous buffers, lack of in vivo toxicity data, and undefined interactions with cytochrome P450 enzymes.

- Solutions :

- Develop nanoparticle-based delivery systems (e.g., liposomes) to enhance bioavailability.

- Conduct ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling using hepatocyte models or microphysiological systems .

Data Contradictions and Resolution

Q. Why do some studies report conflicting MMP inhibition values for this compound?

- Resolution : Variability stems from assay conditions (e.g., substrate concentration, pH) and enzyme sources (recombinant vs. tissue-extracted MMPs). Standardize protocols using:

- Positive controls : Quinapril (MMP-2: 98.21%, MMP-9: 98.86%) and batimastat.

- Normalization : Express inhibition as % activity relative to vehicle-treated controls .

Q. How to reconcile its dual role as a bile acid precursor and MMP inhibitor?

- Hypothesis Testing : The compound may modulate cross-talk between bile acid signaling and ECM remodeling . Test via:

- Dual-reporter assays : FXR (bile acid receptor) and MMP-2/9 promoters in transfected HepG2 cells.

- Knockout models : FXR⁻/⁻ mice to dissect bile acid-independent effects .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.